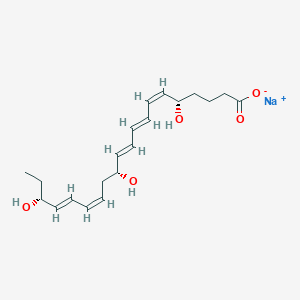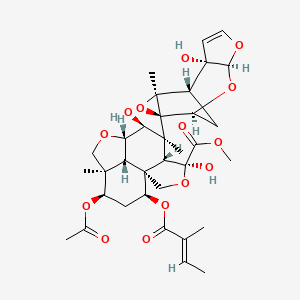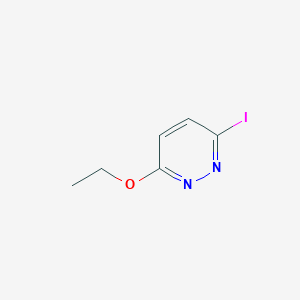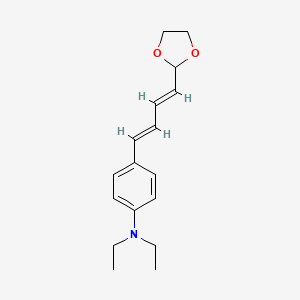![molecular formula C12H15BrN4OS B13857532 1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide is a chemical compound with the molecular formula C12H14N4OS • HBr and a molecular weight of 262.34 . This compound is related to 1-(4-(4-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide, which is known for its use in the preparation of antiulcer agents and as a selective inhibitor of gastric H+,K±ATPase .
Preparation Methods
The synthesis of 1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide involves the reaction of 4-ethoxyphenyl isothiocyanate with guanidine under specific conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide involves its interaction with specific molecular targets. For instance, it acts as a reversible, competitive, and selective inhibitor of gastric H+,K±ATPase, which is crucial for acid secretion in the stomach . The compound may also inhibit myosin light chain phosphatase, affecting cellular processes related to muscle contraction and cancer cell proliferation .
Comparison with Similar Compounds
1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide is similar to other thiazole derivatives, such as:
1-(4-(4-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide: Used in antiulcer agents and as a myosin light chain phosphatase inhibitor.
4-Substituted 2-guanidinothiazoles: Known for their selective inhibition of gastric H+,K±ATPase.
The uniqueness of this compound lies in its specific ethoxyphenyl substitution, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C12H15BrN4OS |
|---|---|
Molecular Weight |
343.25 g/mol |
IUPAC Name |
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide |
InChI |
InChI=1S/C12H14N4OS.BrH/c1-2-17-9-5-3-8(4-6-9)10-7-18-12(15-10)16-11(13)14;/h3-7H,2H2,1H3,(H4,13,14,15,16);1H |
InChI Key |
ZIQCXDSRVIZGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13857456.png)
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13857457.png)






![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)
![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)


